N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5/c13-12(14,15)7-1-3-8(4-2-7)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRTMGAMLZHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC=NC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method involves the reduction of trifluoromethylbenzaldehyde using sodium borohydride to obtain the corresponding alcohol, followed by amination to introduce the amine group . The pyrazolo[3,4-d]pyrimidine scaffold is then constructed through cyclization reactions involving appropriate precursors and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (-CF₃) : Enhances binding to hydrophobic kinase pockets and improves metabolic stability compared to methyl or methoxy groups .
- Bulkier Substituents (e.g., ethoxynaphthalene in 17g): Increase target specificity but may reduce solubility .
- Polar Groups (e.g., morpholine in ): Improve aqueous solubility but may lower cell permeability.
Table 2. Representative Yields :
Kinase Inhibition :
- 13an : Inhibits Src (IC₅₀ = 3 nM) and KDR (IC₅₀ = 32 nM) via ethynyl and trifluoromethyl groups enhancing hydrophobic interactions .
- 17g : Targets PfCDPK4 (IC₅₀ < 100 nM) due to ethoxynaphthalene’s π-π stacking with kinase ATP-binding pockets .
- Morpholinoethyl Derivative: Moderate kinase inhibition due to polar morpholine limiting membrane penetration .
Anticancer Activity :
- 13an : Reduces TNBC tumor growth by 80% in murine models via dual Src/KDR inhibition .
- Target Compound : Predicted activity against kinases like Bcr-Abl based on structural analogy to imatinib derivatives .
Physicochemical Properties
Table 3. Comparative Physical Properties :
- Trifluoromethyl Group: Increases LogP (lipophilicity) by ~0.5–1.0 units compared to non-fluorinated analogs .
- Lower Melting Points in chromen-4-one derivatives suggest reduced crystallinity due to bulky substituents .
Biological Activity
N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound within the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to summarize the compound's biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
- Molecular Formula : C15H10F3N3
- Molecular Weight : 289.26 g/mol
- CAS Number : 396129-66-1
The compound features a trifluoromethyl group attached to a phenyl ring, which plays a crucial role in its biological activity by enhancing lipophilicity and potentially influencing receptor interactions.
Anticancer Activity
Recent studies have demonstrated that compounds from the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit various cancer cell lines effectively.
- Target Inhibition :
- Compounds similar to this compound have been tested against key targets such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and Topoisomerase II. Inhibitory concentrations (IC50) ranged from 0.3 to 24 µM, indicating potent activity against these targets .
- Mechanism of Action :
- Molecular docking studies suggest that these compounds bind effectively to the active sites of their targets, leading to apoptosis in cancer cells. For example, one study noted that a related compound significantly inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell cycle progression .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A study focusing on derivatives of trifluoromethyl phenyl pyrazoles reported significant antibacterial activity against Gram-positive bacteria.
- Efficacy :
- Structure-Activity Relationship (SAR) :
Data Summary
| Activity Type | Target/Pathway | IC50 Range | Observations |
|---|---|---|---|
| Anticancer | EGFR | 0.3 - 24 µM | Induces apoptosis and inhibits tumor growth |
| VEGFR | Dual inhibition observed | ||
| Topoisomerase II | Significant selectivity indices noted | ||
| Antimicrobial | Gram-positive bacteria | 0.78 - 3.12 µg/ml | Low toxicity to human cells |
Case Studies
- Anticancer Study :
- Antimicrobial Testing :
Q & A
Q. What are the common synthetic routes for preparing N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- N-Alkylation : Reacting the pyrazolo[3,4-d]pyrimidin-4-amine core with alkyl/aryl halides in solvents like DMF or acetonitrile, using NaH as a base (e.g., synthesis of 3-(phenoxymethyl) derivatives) .
- Suzuki Coupling : Used to introduce aryl groups (e.g., naphthalene derivatives) via palladium-catalyzed cross-coupling .
- Amidation/Thioureation : Reacting intermediates with isocyanates or benzoyl chlorides to form urea/thiourea or ester derivatives .
Key Characterization: IR, NMR, and HPLC for purity (>95%) are standard .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The CF group enhances:
- Lipophilicity : Improves membrane permeability, critical for CNS penetration .
- Metabolic Stability : Reduces oxidative degradation due to fluorine’s electronegativity .
- Binding Affinity : Polar interactions with hydrophobic kinase pockets (e.g., Src, KDR) .
Experimental Validation: LogP measurements and X-ray crystallography of kinase complexes confirm these effects .
Q. What in vitro assays are used to evaluate its biological activity?
- Kinase Inhibition : IC determination via radiometric or fluorescence-based assays (e.g., Src inhibition at 0.003 μM) .
- Cell Viability : MTT assays in cancer cell lines (e.g., TNBC models) .
- Selectivity Profiling : Broad kinase panels to assess off-target effects .
Advanced Research Questions
Q. How do structural modifications at the pyrazolo[3,4-d]pyrimidine core impact kinase selectivity?
- Position 1 Substitutions : Bulky groups (e.g., trans-4-hydroxycyclohexyl) enhance Src selectivity by steric hindrance against off-target kinases .
- Position 3 Modifications : Arylalkynyl groups (e.g., phenylethynyl) improve binding to MAPK pathway kinases (e.g., KDR, IC = 0.032 μM) .
- N-Methylation : Reduces metabolic clearance, improving pharmacokinetic profiles (t > 6 h in rodents) .
Data Contradiction: While CF boosts potency, over-substitution at Position 1 can reduce solubility, necessitating trade-offs .
Q. What strategies address toxicity concerns in preclinical development?
- Prodrug Design : Masking amine groups with hydrolyzable moieties (e.g., Boc-protected intermediates) reduces acute toxicity .
- CNS Penetration Optimization : Introducing polar groups (e.g., piperidinylmethyl) balances blood-brain barrier permeability and systemic exposure .
- Metabolite Identification : LC-MS/MS profiling identifies toxic metabolites (e.g., reactive quinones), guiding structural refinements .
Q. How is in vivo efficacy validated in disease models?
- Xenograft Models : Dose-dependent tumor growth inhibition in TNBC xenografts (e.g., 50 mg/kg, oral, 3x/week) .
- Pharmacodynamic Markers : Phosphorylation assays (e.g., p-Src reduction) confirm target engagement .
- Toxicokinetics : Monitoring liver enzymes and body weight changes to establish safety margins .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
